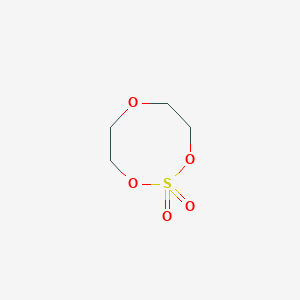
(2S)-2-(4-carboxybutanamido)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-carboxybutanamido)butanedioic acid, also known as 2-carboxybutanedioic acid, is a dicarboxylic acid that is widely used in scientific research. It is an important building block in the synthesis of various compounds and has a wide range of applications in biochemistry, physiology, and pharmacology.
科学的研究の応用
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It is also used in the synthesis of polyesters, polyamides, and polyurethanes. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as amino acids, carboxylic acids, and polysaccharides. It is also used in the synthesis of polysaccharides, polypeptides, and other biopolymers.
作用機序
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. Acetyl-CoA carboxylase is an enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA is then used in the biosynthesis of fatty acids. The inhibition of acetyl-CoA carboxylase by (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid results in the inhibition of fatty acid biosynthesis.
Biochemical and Physiological Effects
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to have a variety of biochemical and physiological effects. It is known to inhibit the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the inhibition of fatty acid biosynthesis, which can lead to the accumulation of toxic lipids in cells. In addition, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme fatty acid synthase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the decrease in the production of fatty acids, which can lead to the accumulation of toxic lipids in cells. Furthermore, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme glucose-6-phosphate dehydrogenase, which is responsible for the metabolism of glucose. This inhibition can lead to the accumulation of toxic metabolites in cells, which can cause cell death.
実験室実験の利点と制限
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is a useful reagent for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and does not have any significant side effects. However, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be toxic in large doses, and care should be taken when handling it. In addition, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can react with other compounds, and care should be taken to ensure that it does not react with other compounds in the experiment.
将来の方向性
There are a number of potential future directions for research involving (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid. One potential direction is to investigate its effects on other enzymes involved in fatty acid biosynthesis, such as acetyl-CoA synthase and fatty acid elongase. Another potential direction is to investigate its effects on other metabolic pathways, such as those involved in the synthesis of amino acids and proteins. In addition, further research is needed to investigate the potential therapeutic applications of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid, such as its potential use in the treatment of metabolic diseases. Finally, further research is needed to investigate the potential toxicity of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid in large doses.
合成法
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be synthesized from the reaction of two molecules of butyric acid in the presence of an acid catalyst. The reaction produces two molecules of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid and one molecule of water. The reaction can be represented as follows:
2 CH3CH2CO2H → (2S)-2-(4-carboxybutanamido)butanedioic acid + H2O
The reaction is typically carried out at a temperature of around 130°C and a pressure of 2-3 atm.
特性
IUPAC Name |
(2S)-2-(4-carboxybutanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO7/c11-6(2-1-3-7(12)13)10-5(9(16)17)4-8(14)15/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTZAMGLJHWDB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)
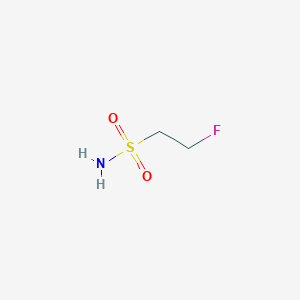
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
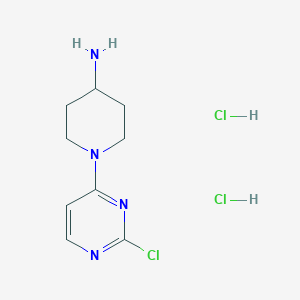
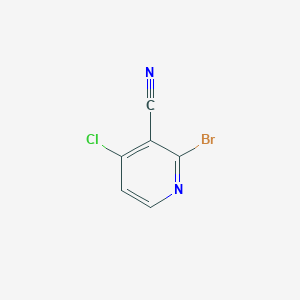

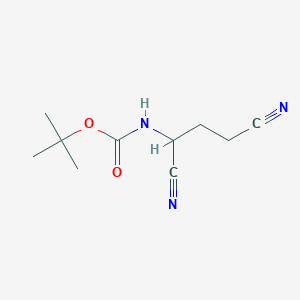
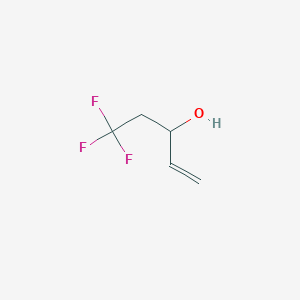
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

